molecular formula C9H7BrN2O2 B1396871 Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate CAS No. 1342811-51-1

Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Cat. No.: B1396871
CAS No.: 1342811-51-1
M. Wt: 255.07 g/mol
InChI Key: GGPCLKVZVKAFNR-UHFFFAOYSA-N
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Description

Overview and Significance in Heterocyclic Chemistry

Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a brominated pyrrolopyridine derivative that exemplifies the structural and functional versatility of nitrogen-containing heterocycles. Pyrrolopyridines, which fuse pyrrole and pyridine rings, are critical in medicinal chemistry due to their bioisosteric relationship with indole and their capacity to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets. The compound’s bromine atom at position 6 and methyl ester at position 3 enhance its reactivity, making it a valuable intermediate for synthesizing kinase inhibitors, antiviral agents, and anticancer therapeutics.

Table 1: Key Properties of this compound

Property Value/Description
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Core Structure Pyrrolo[2,3-B]pyridine with Br and COOCH₃ groups
Key Reactivity Electrophilic substitution, cross-coupling
Biological Relevance FGFR inhibition, antiviral activity

The electron-withdrawing bromine atom facilitates regioselective functionalization, while the ester group provides a handle for further derivatization. Its structural features align with trends in drug design, where pyridine-based heterocycles constitute 33% of FDA-approved small-molecule drugs since 2014.

Historical Context of Pyrrolo[2,3-B]Pyridine Research

Pyrrolo[2,3-B]pyridines (7-azaindoles) emerged as a focus of synthetic organic chemistry in the mid-20th century. Early work by Manske and Büchi in the 1940s–1950s established methods for synthesizing azaindoles via cyclization reactions. The Madelung synthesis, initially developed for indoles, was adapted in the 1960s to produce pyrrolopyridines by cyclizing N-(o-aminopyridinyl) amides under basic conditions.

Table 2: Milestones in Pyrrolo[2,3-B]Pyridine Chemistry

Year Development Significance
1969 First systematic synthesis of substituted derivatives Enabled exploration of electrophilic substitution patterns
2000s Application in kinase inhibitor discovery Validated scaffold for targeting FGFR, JAK-STAT pathways
2020s Use in antiviral drug candidates Demonstrated efficacy against HIV-1 integrase mutants

The discovery of natural products like variolin B (a pyrrolo[2,3-B]pyridine alkaloid) in the 1990s further spurred interest in this scaffold for anticancer applications.

Position in Contemporary Chemical Research

Today, this compound occupies a central role in two domains:

  • Drug Discovery :
    • Serves as a precursor for FGFR inhibitors, with derivatives showing IC₅₀ values <100 nM in breast cancer models.
    • Used in HIV-1 integrase inhibitor design due to its ability to bypass resistance mutations.
  • Methodology Development :
    • Enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for C–C bond formation at position 6.
    • Supports late-stage functionalization in continuous-flow synthesis.

Table 3: Recent Applications in Peer-Reviewed Studies (2020–2025)

Application Key Finding Source
Anticancer agent synthesis 73% inhibition of MDA-MB-231 cell proliferation
Antiviral lead optimization EC₅₀ = 1.65 µM against HIV-1
Kinase inhibitor libraries 12 novel FGFR inhibitors developed

Properties

IUPAC Name

methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-8-5(6)2-3-7(10)12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPCLKVZVKAFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolo[2,3-B]pyridine precursor, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures. The esterification step can be achieved using methanol and a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen or carbon atoms within the ring.

    Ester Hydrolysis: The methyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Ester Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used for hydrolysis.

Major Products

The major products formed from these reactions include substituted pyrrolopyridine derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from ester hydrolysis.

Scientific Research Applications

Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylate group play crucial roles in binding to these targets, influencing their activity. For example, the compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Positional Isomers

a. Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190319-82-4)

  • Structural Difference : Bromine at position 4 instead of 5.
  • Molecular Formula : C₉H₇BrN₂O₂ (identical to the target compound).
  • Purity : 97% ().

b. Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1638760-65-2)

  • Structural Difference : Bromine at position 3 and ester at position 6.
  • Molecular Weight : 255.07 g/mol (vs. ~241–255 g/mol for related compounds).
  • Hazards : H302 (harmful if swallowed) and H317 (skin sensitization) .
  • Reactivity : Bromine at position 3 may influence electronic properties, affecting nucleophilic substitution or metal-catalyzed reactions .

Structural Isomers

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1956319-09-7)

  • Structural Difference : Pyrrolopyridine annulation changes from [2,3-b] to [3,2-c], altering the fused ring system.
  • Molecular Formula : C₁₀H₉BrN₂O₂ (ethyl ester increases molecular weight vs. methyl ester).
  • Applications : The modified ring structure could impact binding affinity in medicinal chemistry applications, such as kinase inhibition .

Functional Group Variations

a. 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

  • Structural Difference : Carboxylic acid replaces the methyl ester.
  • Molecular Formula : C₈H₅BrN₂O₂.
  • Molecular Weight : 241.04 g/mol.
  • Applications : The free acid is a precursor for amide or ester derivatives, enabling diversification in drug discovery .

b. Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Structural Difference : Additional substituents (ethyl, hydroxy, methyl) enhance steric and electronic complexity.
  • Molecular Weight : 327.17 g/mol.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Availability
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate Not explicitly provided C₉H₇BrN₂O₂ ~241–255* Br (C6), COOMe (C3) Discontinued
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1190319-82-4 C₉H₇BrN₂O₂ ~255 Br (C4), COOMe (C3) 97%
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate 1638760-65-2 C₉H₇BrN₂O₂ 255.07 Br (C3), COOMe (C6) Available
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 1956319-09-7 C₁₀H₉BrN₂O₂ ~282 Br (C6), COOEt (C3), [3,2-c] annulation Available
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1190319-82-4 (related) C₈H₅BrN₂O₂ 241.04 Br (C6), COOH (C3) Available

*Estimated based on analogous compounds.

Biological Activity

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS Number: 1190315-53-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C9H7BrN2O2
  • Molecular Weight : 255.07 g/mol
  • IUPAC Name : this compound
  • Purity : 98%

Recent studies have highlighted several biological activities associated with this compound:

  • Inhibition of Kinases :
    • The compound has been identified as a potent inhibitor of TNIK (TRAF2 and NCK-interacting kinase), with IC50 values lower than 1 nM. This inhibition is significant for modulating IL-2 secretion, which is crucial in immune responses and potential treatments for autoimmune diseases .
  • Anticancer Activity :
    • Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of A-431 and Jurkat cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies suggest that the presence of bromine and specific substituents on the pyridine ring enhances its anticancer properties .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity, particularly against multi-drug resistant strains. Studies report minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL for bacterial strains, indicating its potential as an antimicrobial agent .

Case Study 1: TNIK Inhibition

In a study focused on the development of TNIK inhibitors, this compound was synthesized and tested for its ability to inhibit IL-2 secretion in T-cells. The results indicated a concentration-dependent inhibition, demonstrating its potential application in treating conditions associated with excessive IL-2 production .

Case Study 2: Anticancer Efficacy

A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines including HT29 (colorectal cancer) and A-431 (epidermoid carcinoma). The compound exhibited significant growth inhibition with IC50 values less than those observed for conventional chemotherapy agents. The SAR analysis revealed that specific modifications to the pyrrolo[2,3-b]pyridine scaffold could enhance activity against these cell lines .

Data Table: Biological Activity Summary

Biological ActivityMechanism/EffectIC50 ValueReference
TNIK InhibitionIL-2 secretion modulation< 1 nM
Anticancer ActivityCytotoxicity in A-431 cells< Doxorubicin
Antimicrobial ActivityEffective against resistant strains93.7 - 46.9 μg/mL

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves bromination of a pyrrolopyridine precursor followed by esterification. For example, bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) can introduce the bromine atom. Subsequent esterification with methyl chloroformate or via a Vilsmeier-Haack reaction may be employed to introduce the carboxylate group. Multi-step protocols from similar compounds (e.g., ethyl analogs) suggest scalability via continuous flow reactors and automated systems to enhance yield and reproducibility .

Q. How is the purity and identity of this compound characterized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity (e.g., aromatic proton signals at δ 7.5–8.5 ppm, methyl ester at δ 3.8–4.0 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is standard, with retention time compared to reference standards.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 255.07 (M+) aligns with the molecular formula C9H7BrN2O2 .

Q. What biological targets are associated with pyrrolo[2,3-B]pyridine derivatives?

  • Methodological Answer : These derivatives are explored as fibroblast growth factor receptor (FGFR) inhibitors due to their structural mimicry of ATP-binding pockets. The bromine atom enhances electrophilic reactivity for covalent binding, while the ester group improves solubility. Comparative studies with ethyl analogs (e.g., Ethyl 6-bromo-2-methyl derivatives) show IC50 values in the nanomolar range for FGFR1–4 .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under scaled conditions?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors reduce side reactions and improve heat management, critical for bromination steps .
  • Catalyst Screening : Palladium or copper catalysts may enhance regioselectivity during coupling reactions.
  • Process Analytics : In-line FTIR or Raman spectroscopy monitors intermediate formation, enabling real-time adjustments .

Q. What computational methods are used to predict the binding affinity of this compound with FGFRs?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess pose prediction in FGFR kinase domains. The bromine atom’s position is critical for hydrophobic interactions with Val 492 and Ala 459 (FGFR1) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluate binding stability over 100-ns trajectories, highlighting hydrogen bonds between the carboxylate and Lys 514 .

Q. How to address contradictions in reported biological activities of pyrrolo[2,3-B]pyridine derivatives with varying substituents?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., methyl vs. ethyl esters, bromo vs. chloro) clarifies pharmacophore requirements. For example, methyl esters show higher metabolic stability than ethyl analogs in microsomal assays .
  • Kinase Profiling Panels : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects, explaining variability in cellular potency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Reactant of Route 2
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Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

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